molecular formula C13H13N3O2S B2777808 tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate CAS No. 1989672-32-3

tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate

Cat. No.: B2777808
CAS No.: 1989672-32-3
M. Wt: 275.33
InChI Key: SQHODDAYNRBUSQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate: is a complex organic compound featuring a thiazolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanide salts, alkyl halides, and other nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced forms with primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolopyridine core can bind to active sites, while the cyano and ester groups can influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-3-yl}acetate
  • tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-4-yl}acetate

Uniqueness

tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate is unique due to its specific substitution pattern on the thiazolopyridine ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

tert-butyl 2-cyano-2-([1,3]thiazolo[5,4-b]pyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-13(2,3)18-12(17)8(7-14)10-16-9-5-4-6-15-11(9)19-10/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHODDAYNRBUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC2=C(S1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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